1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)-
Description
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- (CAS: 31466-57-6) is a pyrrolidine-based organic compound with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.36 g/mol . It features a pyrrolidine ring (a five-membered amine) linked to a 4-propoxyphenyl group via an ethanamine backbone. Synonyms include I(2)-(4-Propoxyphenyl)-1-pyrrolidineethanamine and DTXSID901261937 .
Properties
CAS No. |
31466-57-6 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(4-propoxyphenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2O/c1-2-11-18-14-7-5-13(6-8-14)15(12-16)17-9-3-4-10-17/h5-8,15H,2-4,9-12,16H2,1H3 |
InChI Key |
MAORYKFGZDGHOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CN)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves several steps. One common synthetic route includes the reaction of pyrrolidine with an appropriate ethanamine derivative, followed by the introduction of the 4-propoxyphenyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Scientific Research Applications
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding its pharmacodynamics and pharmacokinetics .
Comparison with Similar Compounds
Table 1: Key Compounds with 4-Propoxyphenyl Substituents
Functional and Pharmacological Comparisons
Antimicrobial Activity
- 2-(4-Propoxyphenyl)quinoline derivatives: These compounds, designed as efflux pump inhibitors (EPIs), showed >65% inhibition of ethidium bromide efflux in S. aureus SA-1199B at 50 µM. Their activity is attributed to the 4-propoxyphenyl group enhancing lipophilicity and membrane interaction .
Central Nervous System (CNS) Activity
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Exhibited dual anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, likely due to the 4-propoxyphenyl group enhancing blood-brain barrier penetration .
- 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- : The pyrrolidine ring (a cyclic secondary amine) is structurally similar to CNS-active compounds like antidepressants, though its specific neuropharmacological profile remains unexplored.
Physicochemical Properties
- Polarity : The absence of strongly polar groups (e.g., sulfonate in 4-propoxylphenyl triflate ) suggests moderate lipophilicity, favoring membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
